molecular formula C7H15NO2 B13513577 Methyl 2-(butylamino)acetate

Methyl 2-(butylamino)acetate

Cat. No.: B13513577
M. Wt: 145.20 g/mol
InChI Key: RCURUBANPMAFGS-UHFFFAOYSA-N
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Description

Methyl 2-(butylamino)acetate is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of butylamine and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(butylamino)acetate can be synthesized through the esterification of butylamine with methyl chloroacetate. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.

    Reduction: Reduction of this compound can lead to the formation of primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, amides.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted esters and amines.

Scientific Research Applications

Methyl 2-(butylamino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and amines.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release butylamine and acetic acid, which can then participate in various biochemical pathways. The amine group can interact with neurotransmitter receptors, potentially influencing neurological functions.

Comparison with Similar Compounds

    Methyl 2-(tert-butylamino)acetate: Similar in structure but with a tert-butyl group instead of a butyl group.

    Ethyl 2-(butylamino)acetate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl 2-(propylamino)acetate: Similar ester but with a propyl group instead of a butyl group.

Uniqueness: Methyl 2-(butylamino)acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 2-(butylamino)acetate

InChI

InChI=1S/C7H15NO2/c1-3-4-5-8-6-7(9)10-2/h8H,3-6H2,1-2H3

InChI Key

RCURUBANPMAFGS-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(=O)OC

Origin of Product

United States

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